1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Description
This compound is a hybrid organic molecule featuring a pyrrolidine ring substituted with a benzoimidazole moiety at the 3-position and a propan-1-one linker attached to a 3,5-dimethylpyrazole group. The pyrrolidine ring may enhance conformational flexibility, while the dimethylpyrazole group could influence solubility and binding affinity .
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-16(14(2)22-21-13)7-8-19(25)23-10-9-15(11-23)24-12-20-17-5-3-4-6-18(17)24/h3-6,12,15H,7-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBURRSGFQVJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one represents a class of bioactive molecules with potential therapeutic applications. Its structural components include a benzo[d]imidazole moiety, a pyrrolidine ring, and a pyrazole group, which together suggest diverse biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with pyrrolidine. Reaction conditions such as temperature, solvent, and catalysts are optimized to yield high purity and yield of the final product.
Anticancer Properties
Numerous studies have indicated that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Case Study : A study demonstrated that a related compound reduced the viability of A549 lung cancer cells significantly (p < 0.05). The presence of specific functional groups was crucial for enhancing cytotoxic activity against cancer cells while maintaining lower toxicity in non-cancerous cells .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Research indicates that structurally similar compounds can inhibit the growth of various bacterial strains due to their ability to disrupt microbial cell functions.
- Research Findings : A series of derivatives were evaluated for their antibacterial properties, revealing that halogenated versions exhibited superior activity against Gram-positive bacteria. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. For example:
- Kinase Inhibition : The benzimidazole moiety is known for its kinase inhibition capabilities, which can affect various signaling pathways implicated in cancer and inflammation .
- Microtubule Disruption : Some imidazole derivatives are reported to inhibit microtubule assembly, leading to cell cycle arrest in cancer cells .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a propan-1-one backbone with other derivatives, such as 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-phenylpyrrolidin-1-yl)propan-1-one (CAS: 56606-71-4). Key differences include:
- Benzoimidazole vs.
- Pyrrolidine Substituents : The target compound’s pyrrolidine is substituted with benzoimidazole, whereas 56606-71-4 features a 3-methyl-4-phenylpyrrolidine, which may alter steric effects and lipophilicity .
Pharmacological and Physicochemical Properties
Limited data from the provided evidence precludes direct pharmacological comparisons. However, structural variations suggest differences in:
- Solubility : The dimethylpyrazole group in the target compound may improve aqueous solubility compared to phenyl-substituted analogues.
- Binding Affinity: Benzoimidazole’s planar structure could enhance π-π stacking in enzyme active sites relative to non-aromatic substituents.
Table: Comparative Analysis of Key Features
Research Findings and Limitations
- Crystallographic Data: The SHELX system () is widely used for small-molecule refinement, suggesting that structural studies of the target compound or its analogues may employ this software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
